3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Description
3-Chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-chlorobenzenesulfonamide core linked via an ethyloxyethyl group to a pyridazine ring substituted with a 4-methylphenyl moiety. This structure combines electron-withdrawing (chloro) and lipophilic (methylphenyl) groups, which influence its physicochemical and biological properties. Sulfonamides are known for diverse applications, including enzyme inhibition and antimicrobial activity, with structural variations dictating target specificity .
Properties
IUPAC Name |
3-chloro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-14-5-7-15(8-6-14)18-9-10-19(23-22-18)26-12-11-21-27(24,25)17-4-2-3-16(20)13-17/h2-10,13,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJCYDHPJMFMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine derivative, followed by the introduction of the sulfonamide group and the chlorobenzene moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its sulfonamide group is known for its pharmacological activities, and modifications to its structure could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its unique properties could make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide would depend on its specific interactions with molecular targets. Typically, sulfonamides exert their effects by inhibiting enzymes or interfering with metabolic pathways. The pyridazine ring and other functional groups in the compound may contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzene Ring Modifications
(a) Chloro vs. Methyl/Methoxy Substituents
- Analog 1 : 2,4-Dimethyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide (MW: 397.49) replaces chloro with methyl groups, increasing lipophilicity (LogP ~3.2 vs. ~2.8 for the target compound) .
- Analog 2 : 4-Methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide (MW: 415.47) introduces methoxy groups, improving solubility but reducing membrane permeability .
(b) Pyridazine Ring Modifications
- Target Compound : The 4-methylphenyl group on pyridazine enhances π-π stacking interactions in hydrophobic binding pockets .
- Analog 3 : 3-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide replaces methylphenyl with ethoxy, increasing solubility (aqueous solubility: ~12 μM vs. ~8 μM for the target) but reducing affinity for hydrophobic targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Solubility-Bioavailability Trade-off : While ethoxy-substituted analogs (e.g., Analog 3) improve solubility, their reduced lipophilicity compromises cellular uptake, highlighting the target compound’s balanced design .
- Selectivity via Substituents : The 3-chloro group in the target compound enhances selectivity for bacterial targets over human enzymes, a critical advantage in antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
